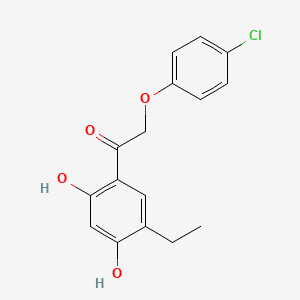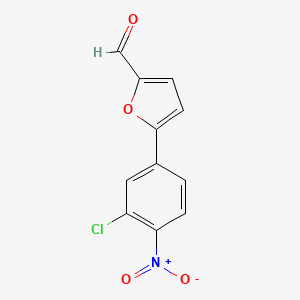![molecular formula C14H12N4O4 B5692500 2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5692500.png)
2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione, also known as NBD, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the formation of a covalent bond between the this compound molecule and the target molecule, resulting in a fluorescent signal. This mechanism allows for the detection and visualization of biological molecules in real-time.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is relatively stable under physiological conditions. It has been used in various biological assays to study protein-protein interactions, enzyme activity, and other biochemical processes. This compound has also been used in in vivo imaging studies to visualize biological processes in living organisms.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione is its high sensitivity and specificity, making it a valuable tool for studying biological molecules in vitro and in vivo. However, this compound has limitations in terms of its photostability and its ability to penetrate cell membranes, which can affect its usefulness in certain experiments.
Future Directions
There are several potential future directions for 2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione research, including the development of new fluorescent probes with improved photostability and penetration properties. This compound could also be used in the development of new biosensors and diagnostic tools for detecting diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
In conclusion, this compound is a unique chemical compound with significant potential for scientific research. Its ability to act as a fluorescent probe and label biological molecules has made it a valuable tool in various fields of research. Further studies are needed to fully understand its mechanism of action and potential applications, but this compound holds great promise for future scientific advancements.
Synthesis Methods
The synthesis of 2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione involves the reaction of 5-nitroisophthalic acid with 1H-imidazole-1-propylamine in the presence of a dehydrating agent, such as thionyl chloride. The resulting product is then purified through column chromatography to obtain pure this compound.
Scientific Research Applications
2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields of scientific research. One of the most prominent areas of research is in the field of fluorescent probes, where this compound is used as a fluorescent dye to label proteins, DNA, and other biological molecules. This compound has also been used in the development of biosensors and diagnostic tools for detecting various diseases.
properties
IUPAC Name |
2-(3-imidazol-1-ylpropyl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c19-13-11-3-2-10(18(21)22)8-12(11)14(20)17(13)6-1-5-16-7-4-15-9-16/h2-4,7-9H,1,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLNIJCRPKLODR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-fluorophenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5692435.png)

![4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5692458.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5692467.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5692474.png)
![methyl 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanoate](/img/structure/B5692486.png)

![3,4-dimethoxy-N'-({[(4-methylphenyl)thio]acetyl}oxy)benzenecarboximidamide](/img/structure/B5692495.png)

![di-tert-butyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B5692509.png)
![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5692514.png)
![N-[4-(butyrylamino)phenyl]-4-methylbenzamide](/img/structure/B5692519.png)